molecular formula C21H21F3O4 B1574317 DS-3032b

DS-3032b

Numéro de catalogue B1574317
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DS-3032b is an orally available MDM2 (murine double minute 2) antagonist with potential antineoplastic activity. Upon oral administration, MDM2 inhibitor DS-3032b binds to, and prevents the binding of MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this MDM2-p53 interaction, the proteosome-mediated enzymatic degradation of p53 is inhibited and the transcriptional activity of p53 is restored. This results in the restoration of p53 signaling and leads to the p53-mediated induction of tumor cell apoptosis. MDM2, a zinc finger protein and a negative regulator of the p53 pathway, is overexpressed in cancer cells;  it has been implicated in cancer cell proliferation and survival. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Applications De Recherche Scientifique

  • Therapeutic Potential in Neuroblastoma

    • DS-3032b, a novel MDM2 inhibitor, has shown promise in treating high-risk neuroblastoma. It enhances TP53 target gene expression and induces cell cycle arrest, senescence, and apoptosis in neuroblastoma cell lines. Importantly, it reactivates TP53 signaling in neuroblastoma cells with wildtype TP53, regardless of MYCN amplification, but is less effective in cells with TP53 mutations or dominant-negative TP53 mutants. In vivo studies demonstrated that oral administration of DS-3032b inhibited tumor growth and prolonged survival in a murine model of high-risk neuroblastoma (Arnhold et al., 2017).
  • Mechanistic Insights and Predictive Biomarkers

    • DS-3032b disrupts the MDM2-p53 interaction in tumor cells, leading to increased p21 and PUMA mRNA levels in osteosarcoma cell lines. It is effective primarily in p53 wildtype cell lines. A study identified a 175-gene signature predictive of sensitivity to MDM2 inhibitors, including DS-3032b, in a panel of molecularly-annotated cancer cell lines. This signature, along with TP53 mutation status, could enhance the identification of tumors likely to respond to DS-3032b treatment (Nakamaru et al., 2015).
  • Phase I Clinical Trial in Advanced Solid Tumors and Lymphomas

    • A Phase I dose escalation study of DS-3032b in patients with advanced solid tumors and lymphomas aimed to determine the recommended Phase 2 dose and characterize safety, tolerability, pharmacokinetic, and pharmacodynamic profiles. The study found that DS-3032b was generally well-tolerated and showed preliminary evidence of clinical activity, especially in patients with well-differentiated/de-differentiated liposarcoma, a tumor type where MDM2 is often amplified (Bauer et al., 2015).
  • Molecular Docking Studies

    • Molecular docking studies of DS-3032b with the MDM2 protein have demonstrated a stable interaction, suggesting its potential as an effective inhibitor of MDM2 and a promising therapeutic agent in oncology. The study analyzed the chemical bonds and interaction stability between DS-3032b and MDM2, supporting the therapeutic efficiency of DS-3032b (Mota et al., 2022).
  • Applications in Hematological Malignancies

    • DS-3032b has also been studied in patients with hematological malignancies, demonstrating its potential as a treatment option. The study focused on its safety, tolerability, pharmacokinetics, and pharmacodynamics, as well as preliminary efficacy in patients with relapsed/refractory AML and high-risk MDS. Clinical activity was observed, including reductions in bone marrow blasts and complete remission in some AML patients (Dinardo et al., 2016).

Propriétés

Formule moléculaire

C21H21F3O4

Apparence

Solid powder

Synonymes

DS3032b;  DS-3032b;  DS 3032b.; NONE

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.